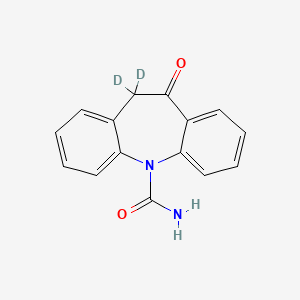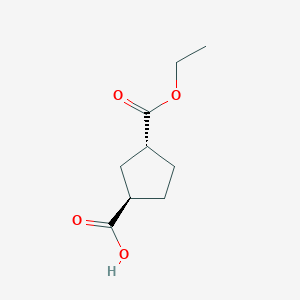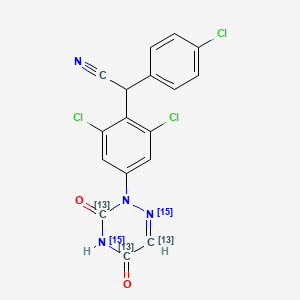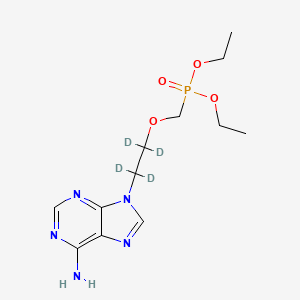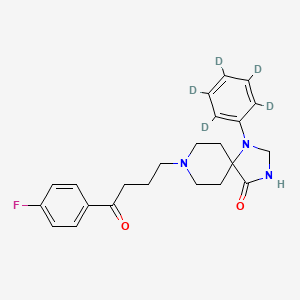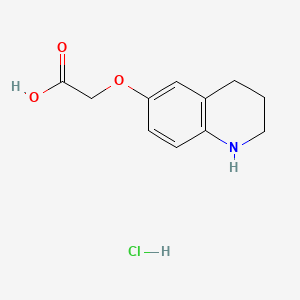
5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Another method includes the Ugi reaction, which is a multicomponent reaction that allows for the rapid assembly of complex molecules .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis have been employed to produce these compounds efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Applications De Recherche Scientifique
5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride involves its interaction with specific molecular targets. The piperazine moiety in the compound can act as a hydrogen bond donor or acceptor, facilitating interactions with biological receptors. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effect .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other piperazine derivatives such as:
- 1-(3-chlorophenyl)piperazine
- 1-(3-trifluoromethylphenyl)piperazine
- Cyclopropyl(piperazin-1-yl)methanone
Uniqueness
What sets 5-(piperazin-1-yl)-4H-1,2,4-triazol-3-ol dihydrochloride apart is its unique combination of the piperazine and triazole moieties. This combination enhances its potential biological activity and makes it a valuable scaffold for drug discovery .
Propriétés
Formule moléculaire |
C6H13Cl2N5O |
|---|---|
Poids moléculaire |
242.10 g/mol |
Nom IUPAC |
3-piperazin-1-yl-1,4-dihydro-1,2,4-triazol-5-one;dihydrochloride |
InChI |
InChI=1S/C6H11N5O.2ClH/c12-6-8-5(9-10-6)11-3-1-7-2-4-11;;/h7H,1-4H2,(H2,8,9,10,12);2*1H |
Clé InChI |
VBQDECAOKIYIEV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=NNC(=O)N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



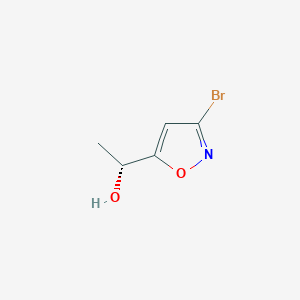
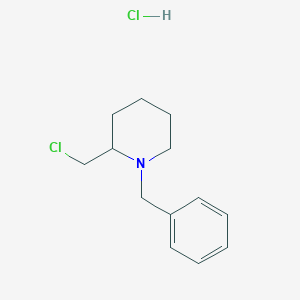

![1-[(2,4-Dimethylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B13448167.png)
![1-{Furo[2,3-d]pyridazin-2-yl}methanamine dihydrochloride](/img/structure/B13448174.png)
